2-oxo-N-({1-[(2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinyl}methyl)-2H-chromene-3-carboxamide
Overview
Description
2-oxo-N-({1-[(2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinyl}methyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C26H22N2O6 and its molecular weight is 458.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.14778643 g/mol and the complexity rating of the compound is 916. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Analysis and Polymorphism
Research on compounds structurally related to 2-oxo-N-({1-[(2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinyl}methyl)-2H-chromene-3-carboxamide has led to insights into their crystalline structures and polymorphism. For instance, studies on 4-Oxo-N-phenyl-4H-chromene-2-carboxamide have shown that it crystallizes in specific space groups with an anti-rotamer conformation about the C-N bond. The structural versatility of these compounds is further highlighted by their ability to form polymorphs and hydrates, as seen in derivatives like 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide (Reis et al., 2013).
Synthesis and Biological Evaluation
The synthesis of innovative coumarin derivatives containing the thiazolidin-4-one ring, which structurally resemble the core compound, has been explored. These derivatives have been synthesized starting from key intermediates and subjected to various reactions to yield compounds with potential biological properties. This highlights the synthetic versatility and potential biological relevance of compounds within this chemical family (Ramaganesh et al., 2010).
Antimicrobial Activity
Compounds analogous to this compound have been synthesized and evaluated for their antimicrobial properties. This research area is significant due to the ongoing need for new antimicrobial agents with novel mechanisms of action to combat resistant strains of bacteria and fungi. The antimicrobial activity of these compounds has been determined through in vitro screening, indicating their potential as leads for the development of new antimicrobial agents (Azab et al., 2017).
Polymer Synthesis and Applications
The integration of chromene derivatives into polymeric structures to create photosensitive materials with potential applications in various fields, including materials science and optoelectronics, has been explored. The synthesis of aromatic polyamides incorporating coumarin chromophores demonstrates the applicability of these compounds in the development of polymers with unique properties such as solubility in polar solvents and thermal stability (Nechifor, 2009).
Properties
IUPAC Name |
2-oxo-N-[[1-(2-oxochromene-3-carbonyl)piperidin-4-yl]methyl]chromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6/c29-23(19-13-17-5-1-3-7-21(17)33-25(19)31)27-15-16-9-11-28(12-10-16)24(30)20-14-18-6-2-4-8-22(18)34-26(20)32/h1-8,13-14,16H,9-12,15H2,(H,27,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUXFVALEOPYEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3OC2=O)C(=O)C4=CC5=CC=CC=C5OC4=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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